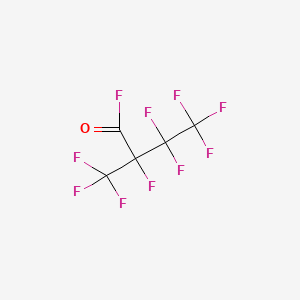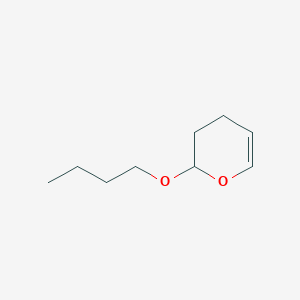
2-Butoxy-3,4-dihydropyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxy-3,4-dihydropyran is an organic compound with the molecular formula C₉H₁₆O₂ It is a derivative of 3,4-dihydropyran, where a butoxy group is attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butoxy-3,4-dihydropyran can be synthesized through a convenient one-pot three-component reaction in water. This method involves the reaction of n-butyl vinyl ether, acrolein, and a suitable catalyst. The reaction is typically carried out at room temperature, and the product is obtained in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and catalysts to facilitate the reaction. The process is designed to be efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxy-3,4-dihydropyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiophenol, indole, and 1,3-cyclohexanedione can react with this compound under appropriate conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted pyran derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butoxy-3,4-dihydropyran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Wirkmechanismus
The mechanism of action of 2-butoxy-3,4-dihydropyran involves its electrophilic properties, which allow it to participate in various chemical reactions. The compound can form intermediates that facilitate the formation of new chemical bonds. For example, in the presence of a catalyst, it can undergo ring-opening reactions to form valuable aliphatic or heterocyclic compounds .
Vergleich Mit ähnlichen Verbindungen
2-Butoxy-3,4-dihydropyran can be compared with other similar compounds, such as:
3,4-Dihydro-2H-pyran: A simpler derivative without the butoxy group.
2-Methoxy-3,4-dihydropyran: A similar compound with a methoxy group instead of a butoxy group.
2-Ethoxy-3,4-dihydropyran: Another derivative with an ethoxy group.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
332-19-4 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
2-butoxy-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C9H16O2/c1-2-3-7-10-9-6-4-5-8-11-9/h5,8-9H,2-4,6-7H2,1H3 |
InChI-Schlüssel |
ZGTXCSJAGJKXKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1CCC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


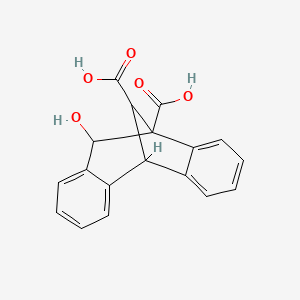

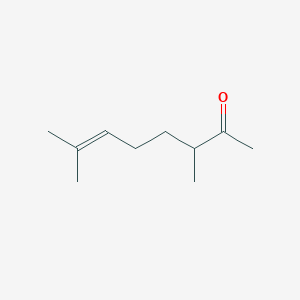
![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)

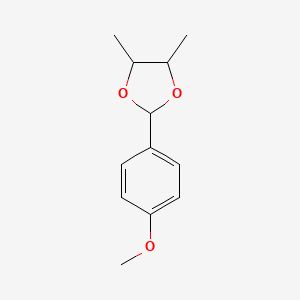
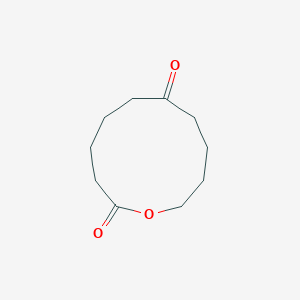
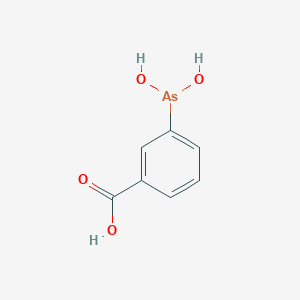
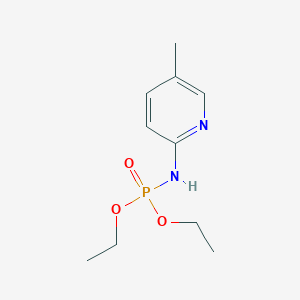
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)
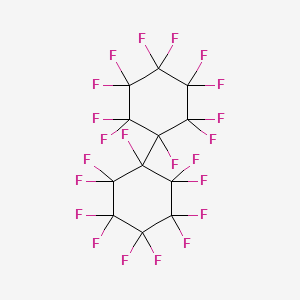
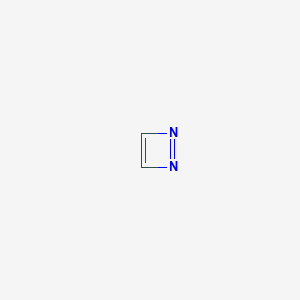
![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)
